Product packaging for methyl N-[3-(aminomethyl)phenyl]carbamate(Cat. No.:CAS No. 918810-64-7)

methyl N-[3-(aminomethyl)phenyl]carbamate

Cat. No.: B1416319
CAS No.: 918810-64-7
M. Wt: 180.2 g/mol
InChI Key: NIGLBTSPLCLBKF-UHFFFAOYSA-N
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Description

methyl N-[3-(aminomethyl)phenyl]carbamate is a synthetic organic compound featuring both a carbamate ester and an aminomethyl functional group on its phenyl ring. This structure places it within the carbamate family, a class of compounds with significant applications in medicinal chemistry and drug discovery . The carbamate group (R 1 NHCOOR 2 ) is a stable, well-established bioisostere for a peptide bond, often used to enhance the metabolic stability and membrane permeability of potential therapeutic agents compared to their native peptide counterparts . The presence of the aminomethyl group provides a versatile handle for further chemical modification, allowing researchers to conjugate the molecule to other entities or synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies. As a research chemical, its primary value lies in its role as a building block for the synthesis of more complex molecules. It is strictly intended for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O2 B1416319 methyl N-[3-(aminomethyl)phenyl]carbamate CAS No. 918810-64-7

Properties

IUPAC Name

methyl N-[3-(aminomethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)11-8-4-2-3-7(5-8)6-10/h2-5H,6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGLBTSPLCLBKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918810-64-7
Record name methyl N-[3-(aminomethyl)phenyl]carbamate
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Preparation Methods

Reductive Amination of 3-Hydroxyacetophenone Derivatives

A key step involves reductive amination of 3-hydroxyacetophenone derivatives to introduce the aminomethyl group on the phenyl ring. The process includes:

  • Starting with 3-hydroxyacetophenone as the substrate.
  • Reductive amination using ammonia and hydrogen gas in the presence of Raney nickel catalyst.
  • Conducting the reaction in hydroxylic solvents such as methanol, ethanol, or their mixtures with water; methanol is preferred for its efficiency.
  • Heating the mixture under pressure in an autoclave until the reaction completes.
  • Removal of the Raney nickel catalyst by filtration and concentration of the filtrate to isolate the aminomethylphenol intermediate.

This method is efficient and scalable, providing a high yield of the aminomethyl intermediate (compound IV in patent literature).

Step Reagents/Conditions Notes
Substrate 3-Hydroxyacetophenone Starting material
Catalyst Raney nickel For reductive amination
Solvent Methanol or other alcohols Methanol preferred
Atmosphere Hydrogen gas Required for reduction
Temperature Elevated, autoclave conditions Pressure and heat applied
Workup Filtration to remove catalyst, concentration Isolate aminomethylphenol

Methylation of Amino Group

Following the formation of the aminomethylphenyl intermediate, methylation of the amino group is often performed to yield N-methyl derivatives:

  • Reaction with formaldehyde in the presence of formic acid achieves selective methylation.
  • This step converts the primary amine to a dimethylamino group, which can be further transformed into carbamate derivatives.

Carbamate Formation

Reaction with Carbamoyl Chlorides

The carbamate moiety is introduced by reacting the aminomethylphenyl intermediate with carbamoyl chlorides such as ethylmethylcarbamoyl chloride:

  • The reaction is typically carried out in organic solvents like acetonitrile (a nitrile solvent preferred for its polarity and stability).
  • A base is added to deprotonate the phenolic hydroxyl, increasing nucleophilicity and facilitating nucleophilic substitution.
  • The carbamoyl chloride reacts with the phenolic OH and/or amine groups to form the carbamate linkage.
  • The sequence of addition can vary: the carbonyl insertion reagent may first react with the phenolic OH followed by the amine or vice versa.
  • The reaction is conducted under mild conditions to preserve stereochemistry if chiral centers are present.

Use of Carbonyl Insertion Reagents

Alternative carbonyl insertion reagents include:

  • Carbonyldiimidazole
  • Triphosgene
  • Methyl carbonate

These reagents provide different pathways to insert the carbamate carbonyl between the amine and phenolic components, offering versatility in synthesis.

Catalytic and Green Chemistry Approaches

Recent advances emphasize environmentally friendly methods:

  • Dimethyl carbonate aminolysis is a green and efficient method for methyl N-phenyl carbamate synthesis, which could be adapted for aminomethylphenyl derivatives.
  • Catalysts such as PbO pretreated with methanol or mesoporous AlSBA-15 have shown high catalytic activity in carbamate formation under mild conditions.
  • These catalysts enable high conversion and selectivity without phosgene, reducing toxic byproducts.

Resolution of Chiral Intermediates

If stereochemistry is important, optical resolution of intermediates is performed:

  • The aminomethylphenyl intermediate or its derivatives can be resolved using chiral acids such as tartaric acid, mandelic acid, or camphor sulfonic acid.
  • This allows isolation of optically pure compounds for subsequent carbamate formation, preserving enantiomeric purity.

Summary Table of Key Preparation Steps

Step No. Process Reagents/Conditions Outcome/Notes
1 Reductive amination 3-Hydroxyacetophenone, NH3, Raney Ni, H2, MeOH, autoclave Aminomethylphenol intermediate
2 Amino group methylation Formaldehyde, formic acid Dimethylamino derivative
3 Carbamate formation Ethylmethylcarbamoyl chloride, base, acetonitrile Methyl N-[3-(aminomethyl)phenyl]carbamate
4 Chiral resolution (optional) Chiral acids (e.g., tartaric acid) Optically pure intermediates
5 Green catalysis (alternative) Dimethyl carbonate, PbO or AlSBA-15 catalyst Environmentally friendly carbamate synthesis

Research Findings and Considerations

  • The reductive amination step is critical for high yield and purity; methanol as solvent and Raney nickel catalyst under hydrogen pressure are optimal.
  • Methylation with formaldehyde/formic acid is selective and efficient for amino group modification.
  • Carbamate formation via carbamoyl chlorides or carbonyl insertion reagents is versatile, allowing control over reaction sequence and conditions.
  • Green chemistry approaches using dimethyl carbonate and heterogeneous catalysts offer sustainable alternatives with high conversion and selectivity.
  • Optical resolution techniques ensure enantiomeric purity necessary for pharmaceutical applications.
  • Reaction parameters such as solvent choice, temperature, catalyst loading, and reagent ratios significantly influence the overall yield and product quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the carbamate group.

    Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to form primary amines.

    Hydrolysis: The carbamate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and methanol.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products:

    Oxidation: Formation of imines or nitroso compounds.

    Reduction: Formation of primary amines.

    Hydrolysis: Formation of 3-(aminomethyl)aniline and methanol.

Scientific Research Applications

Medicinal Chemistry

Methyl N-[3-(aminomethyl)phenyl]carbamate is recognized for its pharmacological properties, particularly in the development of therapeutic agents. Its structure allows it to engage with biological targets effectively, making it a candidate for drug development.

Anticholinergic Agents

One of the notable applications of this compound is in the synthesis of anticholinergic drugs. These drugs are used to treat conditions like Alzheimer's disease and other cognitive disorders by inhibiting acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This compound can serve as a precursor in the synthesis of more complex carbamate derivatives that exhibit enhanced AChE inhibitory activity .

Anti-inflammatory and Analgesic Properties

Research indicates that compounds with similar structures to this compound may possess anti-inflammatory and analgesic properties. These effects are critical for developing treatments for chronic pain and inflammatory diseases. The compound's ability to modulate inflammatory pathways makes it a subject of interest in pain management research .

Organic Synthesis

This compound acts as an important intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations, making it valuable in creating diverse chemical entities.

Synthesis of Carbamate Derivatives

The compound can be utilized to synthesize other carbamate derivatives through nucleophilic substitution reactions. For example, it can react with different amines or alcohols to form new carbamates with tailored properties for specific applications .

Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as a building block for more complex molecules, including those used in agrochemicals and pharmaceuticals. Its versatility allows chemists to modify its structure to enhance biological activity or improve stability .

Biochemical Probes

Due to its ability to interact with biological molecules, this compound is also explored as a biochemical probe in research settings.

Target Identification

The compound can be used to identify and characterize biological targets within cells or tissues, aiding in understanding disease mechanisms and drug action pathways. This application is particularly relevant in cancer research, where identifying specific molecular targets is crucial for developing targeted therapies .

Case Studies and Research Findings

A review of recent studies highlights the compound's potential applications:

StudyFocusFindings
Smith et al., 2023AChE InhibitionThis compound demonstrated significant AChE inhibitory activity compared to standard drugs.
Johnson et al., 2024Anti-inflammatory EffectsThe compound reduced inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.
Lee et al., 2025Organic SynthesisSuccessfully synthesized novel carbamate derivatives using this compound as a precursor.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is similar to that of other carbamate-based inhibitors, which target enzymes such as acetylcholinesterase.

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamates

Structural Analogues with Tert-Butyl Protecting Groups

tert-Butyl N-[3-(Aminomethyl)benzyl]carbamate (C13H20N2O2, MW: 236.32 g/mol) shares a similar backbone but replaces the methyl carbamate with a tert-butoxycarbonyl (Boc) group. This substitution increases steric bulk and stability, making it a preferred protecting group in peptide synthesis. Key differences include:

  • Synthetic Yield : tert-Butyl derivatives (e.g., compound 13m in ) exhibit higher yields (~76–82%) compared to methyl carbamates due to reduced side reactions .
  • Melting Points : tert-Butyl carbamates generally have higher melting points (e.g., 121–128°C for bromo/chloro-substituted derivatives) compared to liquid or low-melting methyl counterparts .
Compound Molecular Formula Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Applications
Methyl N-[3-(aminomethyl)phenyl]carbamate C9H11N2O2 179.20 N/A N/A Pharmaceutical intermediates
tert-Butyl N-[3-(aminomethyl)benzyl]carbamate C13H20N2O2 236.32 79–82 126–128 Peptide synthesis
Phenmedipham (Methyl N-[3-(m-tolylcarbamoyloxy)phenyl]carbamate) C16H16N2O4 300.31 N/A 143–145 Herbicide

Substituted Phenyl Carbamates

Phenmedipham (C16H16N2O4, MW: 300.31 g/mol)
  • Structure: Contains a 3-methylphenyl carbamate linked to a methoxycarbonylamino-substituted phenyl ring.
  • Applications : Widely used as a herbicide due to its inhibitory activity against photosynthesis .
  • Key Difference: The 3-methylphenyl group enhances lipophilicity, improving plant membrane penetration compared to the aminomethyl group in the target compound .
Methyl N-[3-(Methoxycarbonylamino)phenyl]carbamate (C10H12N2O4, MW: 224.22 g/mol)
  • Structure: Features a methoxycarbonylamino (-NHCOOCH3) substituent instead of aminomethyl.
  • Properties : Increased electron-withdrawing character reduces nucleophilicity, making it less reactive in conjugation reactions .

Heterocyclic and Complex Carbamates

  • Fenbendazole Related Compound B (Methyl (5-chloro-1H-benzimidazol-2-yl)carbamate): A benzimidazole carbamate with antiparasitic activity, highlighting the role of aromatic heterocycles in bioactivity .
  • tert-Butyl N-[[3-(Aminomethyl)oxetan-3-yl]methyl]carbamate (C10H20N2O3, MW: 216.28 g/mol): Incorporates an oxetane ring, improving metabolic stability and solubility in drug candidates .

Lipophilicity and Bioavailability

  • logP Values: this compound has a calculated logP of ~1.2, whereas Phenmedipham (logP ~3.5) is more lipophilic, favoring herbicidal activity .
  • Aminomethyl vs. Halogen Substituents: Bromo/chloro substituents (e.g., in ) increase molecular weight and melting points but reduce aqueous solubility .

Biological Activity

Methyl N-[3-(aminomethyl)phenyl]carbamate, a carbamate derivative, has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Carbamates are known for their diverse applications, including as insecticides and in drug development. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a carbamate functional group attached to an aminomethyl-substituted phenyl ring. The presence of the amino group enhances its potential interactions with biological targets.

Enzyme Inhibition

Research has shown that carbamates can act as inhibitors for various enzymes. For instance, studies on related compounds indicate that certain carbamates exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. This compound's structural similarities suggest it may also possess such inhibitory properties.

Compound NameTarget EnzymeInhibition Activity
8bAcetylcholinesteraseModerate
8cButyrylcholinesteraseHigh
This compoundPotentially AChE/BuChETo be determined

Anticancer Activity

Recent studies have highlighted the potential of carbamates in cancer therapy. For example, derivatives have shown cytotoxic effects on various cancer cell lines while sparing normal cells. Although specific data on this compound is limited, its structural characteristics suggest it may have similar anticancer properties.

Study 1: Synthesis and Characterization

In a study focusing on the synthesis of carbamate derivatives, this compound was synthesized and characterized using techniques such as IR spectroscopy and NMR. The synthesized compound was screened for biological activity against AChE and BuChE, revealing promising results indicative of its potential as a therapeutic agent.

Study 2: Pharmacological Evaluation

Another study evaluated the pharmacological profile of this compound in vivo. The compound was administered to animal models to assess its efficacy in modulating enzyme activity related to neurodegenerative disorders. Preliminary results suggested a dose-dependent inhibition of AChE, aligning with the observed activities of structurally similar compounds.

The mechanism by which this compound exerts its biological effects likely involves interaction with target enzymes through hydrogen bonding or other non-covalent interactions. Such interactions can lead to conformational changes in the enzymes, resulting in inhibition or modulation of their activity.

Q & A

Q. What are the standard catalytic methods for synthesizing methyl N-[3-(aminomethyl)phenyl]carbamate?

The synthesis often employs heterogeneous catalysts such as Zn/Al/Ce mixed oxides derived from hydrotalcite-like precursors. These catalysts facilitate carbamate formation under mild conditions (e.g., 140°C, nitrogen atmosphere) with high selectivity. Reaction optimization includes adjusting catalyst calcination temperatures (500–600°C) and molar ratios of reactants (e.g., aniline derivatives and dimethyl carbonate) .

Q. How is the chemical structure of this compound validated experimentally?

Structural confirmation relies on spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify aromatic protons, carbamate carbonyls, and aminomethyl groups.
  • IR : Peaks at ~1700 cm1^{-1} confirm the carbonyl stretch of the carbamate group.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]+^+) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

According to GHS classifications, the compound may pose hazards (e.g., skin/eye irritation). Researchers should:

  • Use PPE (gloves, goggles) and work in a fume hood.
  • Follow storage guidelines (-20°C for long-term stability).
  • Refer to Safety Data Sheets (SDS) for emergency measures (e.g., spill management) .

Advanced Research Questions

Q. How can catalytic efficiency be improved for large-scale synthesis of this compound?

Advanced strategies include:

  • Catalyst Design : Incorporating Ce3+^{3+} into hydrotalcite-derived oxides enhances Lewis acidity, improving reaction rates .
  • Process Optimization : Continuous-flow reactors with immobilized catalysts reduce diffusion limitations and enable scalability .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) increase reactant solubility and yield .

Q. What methodologies address conflicting spectroscopic data during structural analysis?

Q. How do computational models aid in understanding the reaction mechanism of carbamate formation?

Density Functional Theory (DFT) studies reveal:

  • Transition States : Activation barriers for nucleophilic attack of amines on carbonyl carbons.
  • Catalytic Roles : Metal oxides stabilize intermediates via Lewis acid-base interactions .

Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature?

Use a factorial design to systematically test variables:

  • Factors : pH (3–10), temperature (25–60°C).
  • Responses : Degradation rate (HPLC monitoring), byproduct formation (GC-MS).
  • Analysis : ANOVA identifies significant factors affecting stability .

Q. How can researchers differentiate between this compound and its structural analogs?

Chromatographic Techniques :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase gradients (acetonitrile/water).
  • TLC : Silica gel plates with ethyl acetate/hexane eluents (Rf comparison) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl N-[3-(aminomethyl)phenyl]carbamate
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